![molecular formula C9H6BrNO2 B020442 6-Bromo-1H-indole-3-carboxylic acid CAS No. 101774-27-0](/img/structure/B20442.png)
6-Bromo-1H-indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
A concise and regioselective synthesis of 6-bromo-1H-indole-3-carboxylic acid derivatives has been developed, highlighting a strategy for constructing this compound with high efficiency. The synthesis involves a trifluoroacetylated indole-driven hydrolysis, selectively directing the bromine substituent to the desired position. This approach has enabled the production of derivatives functionalized into amide derivatives using ultrasonic irradiation, showcasing the compound's versatility as a scaffold for further chemical modifications (Sharma et al., 2020).
Molecular Structure Analysis
The crystal structure analysis of indole derivatives, including those similar to 6-bromo-1H-indole-3-carboxylic acid, reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers. These dimers form sheet structures through intermolecular hydrogen bonds, illustrating the compound's ability to participate in complex molecular arrangements and interactions (Smith et al., 2003).
Chemical Reactions and Properties
6-Bromo-1H-indole-3-carboxylic acid undergoes a variety of chemical reactions, including regioselective dibromination and functionalization into amide derivatives. These reactions are facilitated by the presence of the bromine atom and the carboxylic acid group, which act as reactive sites for chemical modifications. Such properties make this compound a valuable building block in organic synthesis, particularly in the construction of compounds with anti-inflammatory properties (Parsons et al., 2011).
Scientific Research Applications
Synthesis of Complex Compounds : It is used in converting methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives (Irikawa et al., 1989).
Pharmaceutical Applications : Acts as a precursor for synthesizing compounds with anti-inflammatory and analgesic activity (Sondhi et al., 2007).
Natural and Non-natural Derivatives Synthesis : Utilized in the synthesis of 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysin (Parsons et al., 2011).
Biological and Medicinal Chemistry : Aids in the synthesis of hydroxyindole-3-carboxylic acids, which are significant in biology and medicine (Marchelli et al., 1969).
Anti-inflammatory Drug Scaffold : Forms an important scaffold of the anti-inflammatory naturally occurring compound Herdmanine D (Sharma et al., 2020).
Optimizing Synthesis : Research focuses on optimizing the synthesis of specific ester derivatives of 6-Bromo-1H-indole-3-carboxylic acid (Huang Bi-rong, 2013).
Antimicrobial Applications : Exhibits inhibition of Staphylococcus epidermidis growth (Segraves & Crews, 2005).
Substrate for Metal-Mediated Chemistry : Serves as a valuable substrate for elaboration using transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
Impurity Isolation in Drug Development : A simple preparative liquid chromatography method was developed to isolate a major impurity in a new bulk drug candidate, 6-bromo-4-(carbamidinemethyl)-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylic acid (Li et al., 2007).
Isolation of Biologically Active Marine Natural Products : Involved in the isolation of iotrochotamides I and II, along with other 6-bromoindole alkaloids from the Indonesian sponge Iotrochota purpurea (Ibrahim et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZWYJJSSRJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570991 | |
Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indole-3-carboxylic acid | |
CAS RN |
101774-27-0 | |
Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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